Fluorofurimazine Yields 9-Fold Higher In Vivo Bioluminescence Intensity Than Furimazine
In a direct comparative study of NanoLuc substrates administered intravenously in mice, the fluorofurimazine (FFz) analog—closely related to NanoLuc substrate 2—produced bioluminescence signals that were approximately 9-fold brighter than those generated by the standard substrate furimazine (Fz), and 11-fold more intense than the hikarazine-003 analog [1]. The same study reported that intraperitoneal injection of FFz yielded an average 3-fold higher light emission compared to furimazine in a subcutaneous tumor model [1]. This performance advantage is attributed to the improved aqueous solubility of the fluorinated analog, which allows for higher substrate dosing and greater light output from deep tissues [1].
~3× brighter (i.p. tumor model)
| Evidence Dimension | In vivo bioluminescence intensity |
|---|---|
| Target Compound Data | 9-fold brighter than furimazine (intravenous); 3-fold brighter (intraperitoneal) for fluorofurimazine analog |
| Comparator Or Baseline | Furimazine (Fz) and hikarazine-003 |
| Quantified Difference | ~9-fold increase vs. Fz; ~11-fold increase vs. hikarazine-003 (i.v.); ~3-fold increase vs. Fz (i.p.) |
| Conditions | Mice; intravenous and intraperitoneal administration; subcutaneous tumor model |
Why This Matters
Higher in vivo signal intensity enables detection of fewer cells or deeper tissue signals, directly improving the sensitivity and quantitative accuracy of preclinical imaging studies.
- [1] Gaspar, N., et al. (2021). Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice. Journal of Photochemistry and Photobiology B: Biology, 216, 112128. View Source
